molecular formula C9H11NO3 B8794034 2-(2-Methyl-3-nitrophenyl)ethanol

2-(2-Methyl-3-nitrophenyl)ethanol

Cat. No. B8794034
M. Wt: 181.19 g/mol
InChI Key: LBOLDCCWPUYOFS-UHFFFAOYSA-N
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Patent
US07619095B2

Procedure details

A solution of 2-Methyl-3-nitro phenylaceticacid (160 g) in Tetrahydrofuran (480 ml) is added to Sodium borohydride (75 g) and Tetrahydrofuran (160 ml). Further, Methanesulfonicacid (53 ml) is added to reaction mixture at ambient temperature and stirred at 60-75° C. until the completion of reaction. 3N Hydrochloric acid (384 ml) is added to reaction mixture followed by addition of water (1420 ml). Reaction mixture is extracted twice with Dichloro methane (1×800 ml and 1×400 ml) and organic layer is separated. The combined organic layer is washed with NaHCO3 solution and brine solution. Dichloromethane is distilled out under vacuum at 40-50° C. to obtain 2-Methyl-3-nitro phenyl ethyl alcohol as dark brown oil (˜145 g).
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
384 mL
Type
reactant
Reaction Step Three
Name
Quantity
1420 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:11][C:12](O)=[O:13].[BH4-].[Na+].CS(O)(=O)=O.Cl>O1CCCC1.O>[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:11][CH2:12][OH:13] |f:1.2|

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O
Name
Quantity
75 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
480 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
384 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1420 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
stirred at 60-75° C. until the completion of reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted twice with Dichloro methane (1×800 ml and 1×400 ml) and organic layer
CUSTOM
Type
CUSTOM
Details
is separated
WASH
Type
WASH
Details
The combined organic layer is washed with NaHCO3 solution and brine solution
DISTILLATION
Type
DISTILLATION
Details
Dichloromethane is distilled out under vacuum at 40-50° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])CCO
Measurements
Type Value Analysis
AMOUNT: MASS 145 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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